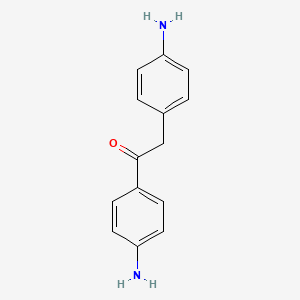

4,4'-Diaminodeoxybenzoin

货号 B8650403

分子量: 226.27 g/mol

InChI 键: WYGUXCCGRTYISY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09340635B2

Procedure details

In a two-neck round bottom flask were taken t-Boc-protected 4,4′-diaminobenzil, 2 (17.5 g, 40 mmol) and 200 mL of pyridine. Hydrogen sulfide gas was bubbled through a septum and the outlet of the reaction vessel was connected to a trap containing aqueous sodium hydroxide solution (10%) to quench the unreacted H2S gas. As the reaction progressed, the solution changes from pale yellow to deep red in color and a separation of yellow solid (sulfur) was observed. As the Rf values of both starting material and product were very similar, it was difficult to follow the reaction progress by TLC. Monitoring the reaction by 1H NMR indicated that the reaction was complete after 8 h of H2S-bubbling. After removing the excess pyridine under reduced pressure, the residue was poured into dilute hydrochloric acid (5%) and the resulting off-white solid was filtered. Further washing with water, drying under vacuum, and then purification by column chromatography (1:5 mixtures of ethyl acetate and hexane) afforded the product as white fluffy solid. Yield: 16 g (94%). Mp. 203° C. 1H NMR (acetone-d6, 400 MHz): 1.49 (s, 9H), 1.46 (s, 9H), 4.23 (s, 2H), 7.21 (m, 2H), 7.48 (m, 2H), 7.66 (m, 2H), 8.02 (m, 2H), 8.34 (bs, 1H), 8.79 (bs, 1H). 13C NMR (acetone-d6, 100 MHz): 196.6, 153.7, 153.4, 145.1, 139.1, 131.7, 130.7, 130.6, 130.2, 119.1, 118.1, 80.7, 79.8, 44.9, 28.5, 28.4. FT-IR (cm−1): ν 3371, 2977, 1705, 1682, 1605, 1525, 1502, 1409, 1392, 1368, 1319, 1235, 1121, 1155, 1057, 996, 904, 826, 772. HRMS-FAB: m/z M+ calcd 426.2155. found 426.2136.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)=O)=[O:9])=[CH:4][CH:3]=1.S>N1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH2:10][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[O:9])=[CH:4][CH:3]=1

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a two-neck round bottom flask were taken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrogen sulfide gas was bubbled through a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the outlet of the reaction vessel was connected to a trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing aqueous sodium hydroxide solution (10%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench the unreacted H2S gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution changes from pale yellow to deep red in color and a separation of yellow solid (sulfur)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Monitoring the reaction by 1H NMR

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing the excess pyridine under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was poured into dilute hydrochloric acid (5%)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting off-white solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

Further washing with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purification by column chromatography (1:5 mixtures of ethyl acetate and hexane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |